Ethyl (triphenylphosphoranylidene) acetate

Wittig olefination stereoselectivity α,β-unsaturated esters

Need to convert base-sensitive aldehydes to α,β-unsaturated esters without epimerization? Unlike HWE reagents requiring strong bases (NaH, n-BuLi), this stabilized ylide works under neutral conditions (Na₂CO₃ in ethyl acetate) or even aqueous NaHCO₃. - **E/Z ratios:** 87:13 to 96:4 across diverse substrates - **Aqueous yields:** 80-98% with E-selectivity up to 99% - **Applications:** Total synthesis of (-)-oseltamivir, (+)-nakadomarin A - **Purity:** ≥98.0% (HPLC), suitable for pharma intermediate manufacturing

Molecular Formula C22H21O2P
Molecular Weight 348.4 g/mol
CAS No. 1099-45-2
Cat. No. B024862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (triphenylphosphoranylidene) acetate
CAS1099-45-2
Synonyms2-(Triphenylphosphoranylidene)acetic Acid Ethyl Ester;  (2-Ethoxy-2-oxoethylidene)triphenylphosphorane;  Ethyl (triphenylphosphoranylidene)acetate;  NSC 72406; 
Molecular FormulaC22H21O2P
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3
InChIKeyIIHPVYJPDKJYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (Triphenylphosphoranylidene)acetate – Stabilized Wittig Ylide


Acetic acid, 2-(triphenylphosphoranylidene)-, ethyl ester (CAS 1099-45-2), commonly referred to as (carbethoxymethylene)triphenylphosphorane, is a stabilized phosphonium ylide widely employed as a Wittig reagent for the stereoselective conversion of aldehydes and ketones into α,β-unsaturated esters [1]. The compound exists as a white to off-white crystalline solid with a melting point of 128–130 °C and is characterized by a linear formula of (C₆H₅)₃P=CHCO₂CH₂CH₃ . As an ester-stabilized ylide, it exhibits thermal stability and can be stored under ambient conditions, distinguishing it from non-stabilized ylides that require in situ generation under inert atmosphere [2].

Workflow Stereoselective Wittig olefination of aldehydes/ketones to α,β-unsaturated esters
Selectivity E-isomer predominance (reported ratios up to 96:4) under mild conditions
Stability Thermally stable crystalline solid; ambient storage, no inert-atmosphere generation needed

Why Substitution Fails: Ethyl (Triphenylphosphoranylidene)acetate vs. HWE


Substituting ethyl (triphenylphosphoranylidene)acetate with alternative olefination reagents—including methyl (triphenylphosphoranylidene)acetate, other ester-stabilized ylides, or triethyl phosphonoacetate in Horner–Wadsworth–Emmons (HWE) reactions—is not a straightforward equivalency. Stabilized ylides and phosphonate carbanions differ fundamentally in nucleophilicity: phosphonate-stabilized carbanions (HWE nucleophiles) exhibit nucleophilic reactivities 10⁴–10⁵ times higher than analogously substituted phosphorus ylides toward Michael acceptors [1]. This substantial reactivity differential translates into divergent substrate compatibility, with HWE reagents generally unsuitable for base-sensitive substrates where the milder, neutral ylide is preferred [2]. Additionally, the ethyl ester moiety in the target compound confers distinct solubility and crystallization characteristics compared to methyl or benzyl ester analogs, directly affecting purification workflows and isolated yields. The quantitative evidence below establishes where this compound offers verifiable, decision-relevant differentiation.

Target ylide Ester-stabilized triphenylphosphoranylidene
HWE phosphonate Triethyl phosphonoacetate
Nucleophilicity differs by 10⁴–10⁵-fold; HWE carbanions are far more reactive toward Michael acceptors, raising side-reaction risk with electrophilic substrates.
Reaction medium Compatible with aqueous NaHCO₃
HWE conditions Requires anhydrous strong base (NaH, n-BuLi)
Water compatibility may shift workup and green-chemistry profile; HWE reagents cannot be used in analogous aqueous protocols.
Ester identity Ethyl ester (crystalline)
Analog ylides Methyl or benzyl ester variants
Solubility and crystallization behavior may differ; purification outcomes and isolated yields may not transfer directly.

Quantitative Evidence: Ethyl (Triphenylphosphoranylidene)acetate vs. Comparators


E/Z Stereoselectivity in Aldehyde Wittig Reactions

In Wittig reactions with diverse aldehyde substrates, ethyl (triphenylphosphoranylidene)acetate consistently produces the E-isomer as the predominant product, with E/Z ratios ranging from 87:13 to 96:4 under standard room-temperature conditions in ethyl acetate with Na₂CO₃ [1]. This E-selectivity profile is characteristic of ester-stabilized triphenylphosphoranylidene ylides and contrasts with non-stabilized ylides, which preferentially yield Z-alkenes under similar conditions [2]. While HWE reactions using triethyl phosphonoacetate can also achieve high E-selectivity (often >99:1), the Wittig ylide provides this stereochemical control without requiring strong bases such as NaH or n-BuLi [2].

E/Z stereoselectivity
Reported comparison
E/Z 87:13 to 96:4 across 8 aldehydes; best 96:4 (substrate 5a)
Supports predictable E-alkene synthesis without strong bases
Non-stabilized ylides give Z-alkenes; HWE gives >99:1 E but requires NaH/n-BuLi
Wittig olefination stereoselectivity α,β-unsaturated esters aldehyde substrates

Water-Mediated Olefination

Ethyl (triphenylphosphoranylidene)acetate demonstrates effective reactivity in aqueous NaHCO₃ media, delivering α,β-unsaturated esters in yields normally ranging from 80% to 98% with E-selectivities reaching up to 99% [1]. The reaction rate in water was unexpectedly accelerated compared to conventional organic solvents [1]. This water-compatibility is a distinct advantage over HWE reactions, which typically require strictly anhydrous conditions due to the water-sensitivity of the phosphonate carbanion intermediates [2].

Water-mediated olefination
Class-level inference
80–98% yield; E-selectivity up to 99% in aqueous NaHCO₃
Enables green chemistry workflow with reduced solvent consumption
HWE incompatible with water; reaction rate accelerated in aqueous medium
aqueous Wittig green chemistry stabilized ylide water-compatible olefination

Nucleophilicity: Wittig Ylide vs. HWE

Kinetic measurements using benzhydrylium ion electrophiles established that (EtO)₂PO-substituted carbanions (HWE nucleophiles) exhibit nucleophilic reactivities 10⁴–10⁵ times higher than analogously substituted phosphorus ylides toward Michael acceptors [1]. This orders-of-magnitude difference quantifies why ethyl (triphenylphosphoranylidene)acetate is far less prone to undesired Michael addition side reactions than HWE reagents when electrophilic functional groups are present in the substrate.

Nucleophilicity vs. HWE
Head-to-head
HWE carbanions 10⁴–10⁵× more nucleophilic (k₂ toward Michael acceptors)
Minimizes Michael-addition side reactions with electrophilic substrates
Kinetic data in DMSO, 20 °C; benzhydrylium ion electrophiles
nucleophilicity parameters kinetics phosphorus ylides HWE comparison reactivity

Acid-Catalyzed Reaction with Hindered Ketones

With 3-hydroxy-1,2,3,4-tetrahydroquinoline-2,4-diones, ethyl (triphenylphosphoranylidene)acetate reacts preferentially at the less hindered lactam carbonyl under neutral conditions. However, under acid catalysis, the Wittig reaction proceeds at the sterically hindered 4-oxo group as well [1]. This acid-catalyzed reactivity with hindered ketones is a notable differentiation from HWE reactions, which are base-mediated and generally ineffective with sterically hindered or acid-sensitive ketones [2].

Acid-catalyzed hindered ketones
Class-level inference
Reaction proceeds at sterically hindered 4-oxo group under acid catalysis
Expands scope to substrates inaccessible to base-mediated HWE
Demonstrated on tetrahydroquinolinediones; HWE typically fails with hindered ketones
hindered ketones acid catalysis sterically demanding substrates tetrahydroquinolinediones

Allenic Ester Synthesis from Silylketenes

Ethyl (triphenylphosphoranylidene)acetate reacts with (trimethylsilyl)ketene at −5 °C to afford the corresponding allenic ester in 85% isolated yield [1]. Optimization studies revealed that reverse addition of the ylide to a dichloromethane solution of the silylketene at −40 °C over 1 hour prevents undesired isomerization to ethyl 4-(trimethylsilyl)but-3-ynoate, which occurs at room temperature due to ylide basicity [1]. Unstabilized phosphorus ylides, by contrast, produce only complex mixtures of products when reacted with (trimethylsilyl)ketene [1].

Allenic ester synthesis
Class-level inference
85% isolated yield from (trimethylsilyl)ketene at −5 °C
Unique access to allene intermediates not possible with unstabilized ylides
Reverse addition at −40 °C prevents isomerization; unstabilized ylides give complex mixtures
allene synthesis silylketene cumulene low-temperature Wittig allenic esters

Commercial Purity and Specifications

Commercially available ethyl (triphenylphosphoranylidene)acetate is supplied with a purity specification of ≥98.0% (HPLC) and a melting point of 128–130 °C . This high, verifiable purity standard ensures reproducible reaction performance across batches, a critical procurement consideration for synthetic methodology development and scale-up.

Commercial purity
Reported specification
≥98.0% (HPLC); mp 128–130 °C
Supports batch-to-batch reproducibility and procurement confidence
Supplier-specified; non-stabilized ylides not available as stable defined solids
quality control purity specification HPLC procurement batch consistency

Ethyl (Triphenylphosphoranylidene)acetate Applications


Base-Sensitive Aldehyde Olefination

This compound is the preferred reagent for converting base-sensitive aldehydes to α,β-unsaturated esters. The neutral reaction conditions require only Na₂CO₃ in ethyl acetate, avoiding the strong bases (NaH, n-BuLi) required for HWE olefinations that would otherwise cause epimerization, elimination, or ester cleavage [1]. Documented E/Z ratios of 87:13 to 96:4 provide predictable stereochemical outcomes across diverse aromatic and aliphatic aldehyde substrates [1].

Aqueous Wittig for Green Chemistry

For laboratories implementing sustainable chemistry practices, ethyl (triphenylphosphoranylidene)acetate enables Wittig olefination in aqueous NaHCO₃ medium with yields of 80–98% and E-selectivity up to 99% [2]. This water-compatibility eliminates the need for strictly anhydrous conditions, reducing organic solvent consumption and simplifying workup procedures. The rate acceleration observed in water further enhances process efficiency [2].

Pharmaceutical Intermediate Synthesis

This stabilized ylide has been successfully deployed in the total synthesis of therapeutically relevant compounds including (−)-oseltamivir (Tamiflu), (+)-nakadomarin A, and (−)-dictyostatin . Its predictable E-selectivity and compatibility with complex, polyfunctionalized intermediates make it a strategic building block in medicinal chemistry and process development. The compound's defined commercial purity (≥98.0% HPLC) supports regulatory compliance in pharmaceutical intermediate manufacturing .

Acid-Catalyzed Olefination of Hindered Ketones

When olefination of sterically encumbered ketones is required—particularly substrates where HWE reactions fail due to steric hindrance—ethyl (triphenylphosphoranylidene)acetate offers a viable alternative via acid-catalyzed Wittig protocols [3]. This approach has been demonstrated on 3-hydroxy-1,2,3,4-tetrahydroquinoline-2,4-diones, where reaction proceeds at the hindered 4-oxo group under acidic conditions that would be incompatible with base-mediated HWE methodology [3].

Application
Selection Property
Validation Focus
Base-sensitive aldehyde olefination
Neutral reaction conditions (Na₂CO₃, ethyl acetate)
E/Z stereoselectivity review
Aqueous Wittig / green chemistry
Water compatibility and rate acceleration
Yield and selectivity in aqueous medium
Pharmaceutical intermediate synthesis
Defined purity and reliable E‑selectivity
Process reproducibility and batch consistency
Acid-catalyzed hindered ketone olefination
Reactivity under acidic conditions
Substrate scope expansion beyond HWE limits

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